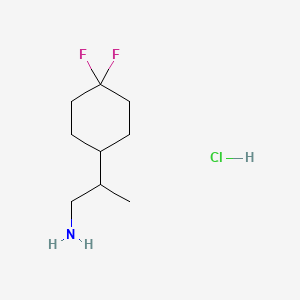
2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H17F2N·HCl It is known for its unique structure, which includes a cyclohexyl ring substituted with two fluorine atoms and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the fluorine atoms at the 4,4-positions.
Amination: The fluorinated cyclohexane is then subjected to amination, where an amine group is introduced at the 1-position.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclohexyl derivatives.
科学研究应用
2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The fluorine atoms enhance its binding affinity and stability, making it a potent compound for various applications.
相似化合物的比较
Similar Compounds
- 1-(4,4-Difluorocyclohexyl)propan-2-amine hydrochloride
- 2-amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride
- 2-(4,4-Difluorocyclohexyl)-2-methoxyethan-1-amine hydrochloride
Uniqueness
2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group at the 1-position. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
生物活性
2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C7H12ClF2N. Its structure features a cyclohexyl ring with two fluorine atoms at the 4-position and a propan-1-amine moiety. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Research has indicated that compounds structurally related to this compound exhibit significant inhibitory effects on specific enzymes related to vision restoration. For instance, studies have shown that derivatives with similar structures can inhibit RPE65 activity, an enzyme crucial for the visual cycle. The most active derivative in this context demonstrated an IC50 value of 50 ± 9 nM, indicating potent inhibition compared to other known inhibitors like emixustat .
Pharmacokinetics
The pharmacokinetic profile of fluorinated compounds often reveals enhanced absorption and distribution characteristics. In studies involving related compounds, it was observed that modifications such as gem-difluorination significantly improved retention in ocular tissues. This suggests that this compound may also exhibit favorable pharmacokinetic properties, potentially leading to prolonged therapeutic effects in relevant applications .
Case Studies
Data Summary
The following table summarizes the biological activities and relevant findings associated with this compound and its derivatives:
| Activity | Compound | IC50 Value (nM) | Notes |
|---|---|---|---|
| RPE65 Inhibition | 2-(4,4-Difluorocyclohexyl)propan-1-amine | 50 ± 9 | Most potent RPE65 inhibitor identified |
| Ocular Retention | Emixustat derivative | - | Enhanced retention in ocular tissues |
| Anticancer Activity | Plk1 inhibitors | Varies | Targeting mitotic regulators |
属性
分子式 |
C9H18ClF2N |
|---|---|
分子量 |
213.69 g/mol |
IUPAC 名称 |
2-(4,4-difluorocyclohexyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17F2N.ClH/c1-7(6-12)8-2-4-9(10,11)5-3-8;/h7-8H,2-6,12H2,1H3;1H |
InChI 键 |
BRELVSPWKDDPBG-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C1CCC(CC1)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















